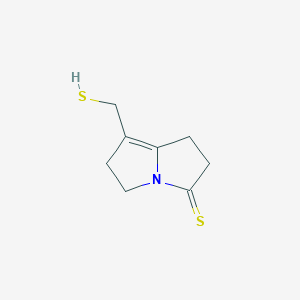
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione is an organotin compound that features a benzothiophene core with a trimethylstannyl group attached. Organotin compounds are known for their significant roles in organic synthesis and industrial applications due to their unique reactivity and ability to form stable bonds with carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the reaction of a benzothiophene derivative with a trimethylstannylating agent. One common method is the reaction of a benzothiophene-2,2-dione with trimethylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can yield reduced forms of the benzothiophene core.
Coupling Reactions: It participates in coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzothiophene derivatives.
Oxidation Products: Oxidized forms of benzothiophene, including sulfoxides and sulfones.
Coupling Products: New carbon-carbon bonded compounds, often used in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its ability to form stable bonds with carbon and other elements. The trimethylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound serves as a source of the benzothiophene moiety, which can be incorporated into larger molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trimethylstannyl)-2H-pyran-2-one
- 3-(Trimethylstannyl)-2H-pyran-2-one
- N-dodecyl-2,5-di(5-trimethylstannyl-2-thienyl)pyrrole
Uniqueness
5-(Trimethylstannyl)-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its benzothiophene core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in specific synthetic applications where the benzothiophene moiety is desired. Additionally, the presence of the trimethylstannyl group enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
648904-97-6 |
|---|---|
Fórmula molecular |
C11H16O2SSn |
Peso molecular |
331.02 g/mol |
Nombre IUPAC |
(2,2-dioxo-1,3-dihydro-2-benzothiophen-5-yl)-trimethylstannane |
InChI |
InChI=1S/C8H7O2S.3CH3.Sn/c9-11(10)5-7-3-1-2-4-8(7)6-11;;;;/h1,3-4H,5-6H2;3*1H3; |
Clave InChI |
KZLQPWIIBIPKSV-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC2=C(CS(=O)(=O)C2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)


![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
